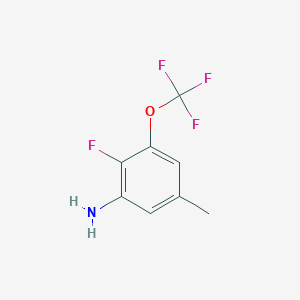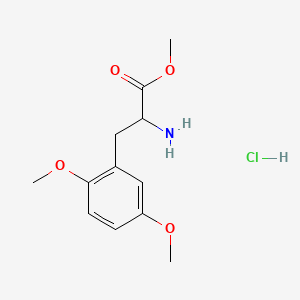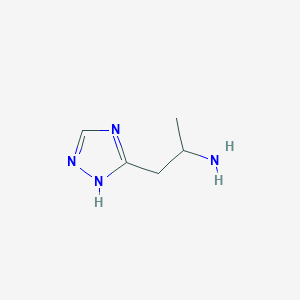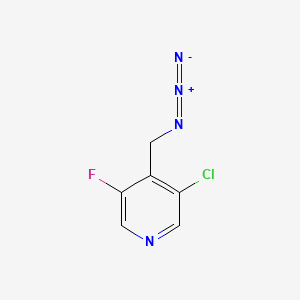
4-(Azidomethyl)-3-chloro-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-3-chloro-5-fluoropyridine is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azidomethyl group (-CH2N3) attached to the fourth position of the pyridine ring, along with chlorine and fluorine atoms at the third and fifth positions, respectively. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-chloro-5-fluoropyridine typically involves the introduction of the azido group into a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-(Chloromethyl)-3-chloro-5-fluoropyridine, is reacted with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential hazards associated with azide compounds.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-(Aminomethyl)-3-chloro-5-fluoropyridine.
科学的研究の応用
4-(Azidomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Azidomethyl)-3-chloro-5-fluoropyridine is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, providing a versatile functional group for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-3-chloropyridine: Lacks the fluorine atom at the fifth position.
4-(Azidomethyl)-5-fluoropyridine: Lacks the chlorine atom at the third position.
4-(Azidomethyl)-3,5-dichloropyridine: Contains an additional chlorine atom at the fifth position instead of fluorine.
Uniqueness
4-(Azidomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other azido-substituted pyridines.
特性
分子式 |
C6H4ClFN4 |
|---|---|
分子量 |
186.57 g/mol |
IUPAC名 |
4-(azidomethyl)-3-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4ClFN4/c7-5-2-10-3-6(8)4(5)1-11-12-9/h2-3H,1H2 |
InChIキー |
QGDIKCTZLUERRR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)CN=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
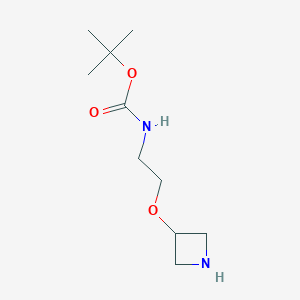

![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

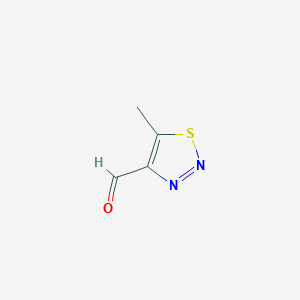
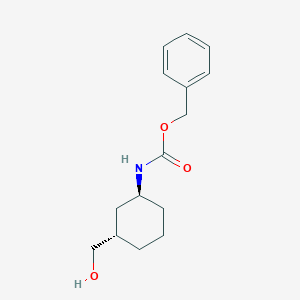
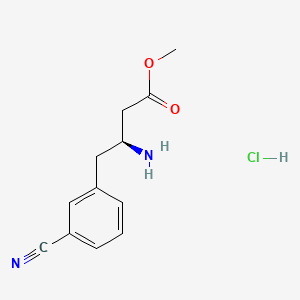
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
